3-Formylphenyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

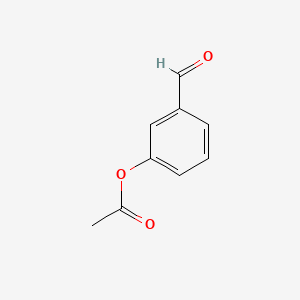

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-formylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUMZPWBUAGJBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187808 | |

| Record name | 3-Formylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34231-78-2 | |

| Record name | 3-(Acetyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34231-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formylphenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034231782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Formylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Formylphenyl Acetate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylphenyl acetate, also known as 3-acetoxybenzaldehyde, is a versatile organic compound characterized by the presence of both an aldehyde and an ester functional group attached to a benzene ring at the meta position. This unique structural arrangement imparts a dual reactivity that makes it a valuable intermediate in a wide range of applications, including organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, along with a discussion of its potential, though not yet fully elucidated, role in biological signaling pathways based on the activity of related benzaldehyde compounds.

Chemical Properties and Structure

This compound is a colorless to pale yellow liquid at room temperature.[1] Its chemical structure consists of a phenyl ring substituted with a formyl group (-CHO) and an acetate group (-OCOCH3) at positions 1 and 3, respectively.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [2] |

| Molecular Weight | 164.16 g/mol | [2] |

| CAS Number | 34231-78-2 | [2] |

| IUPAC Name | (3-formylphenyl) acetate | [2] |

| Synonyms | 3-Acetoxybenzaldehyde, m-Acetoxybenzaldehyde, Acetic acid 3-formylphenyl ester | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 110 °C at 5 mmHg | TCI |

| Density | 1.18 g/cm³ at 20 °C | TCI |

| Solubility | Slightly soluble in water; soluble in organic solvents. |

Structural Features and Reactivity

The chemical behavior of this compound is dictated by the interplay between its aromatic ring, aldehyde group, and acetate ester group.[3]

-

Aldehyde Group: The formyl group is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is fundamental to its use in forming new carbon-carbon and carbon-heteroatom bonds.[3]

-

Acetate Group: The ester group can undergo hydrolysis under acidic or basic conditions to yield 3-hydroxybenzaldehyde.[3]

-

Aromatic Ring: The benzene ring can participate in electrophilic aromatic substitution reactions, with the existing substituents directing the position of incoming groups.

The presence of both an aldehyde and an ester on the same molecule allows for sequential or one-pot reactions, providing efficient routes to complex molecular architectures.[3]

Experimental Protocols

Synthesis of this compound via Acetylation of 3-Hydroxybenzaldehyde

A common and efficient method for the preparation of this compound is the regioselective acetylation of 3-hydroxybenzaldehyde.[3] This reaction selectively targets the hydroxyl group while preserving the aldehyde functionality.

Materials:

-

3-Hydroxybenzaldehyde

-

Acetic anhydride

-

Pyridine (or another suitable base catalyst)

-

Dichloromethane (or another suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 3-hydroxybenzaldehyde in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of acetic anhydride to the solution, followed by a catalytic amount of pyridine.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or distillation.

Structure and Synthesis Workflow

The chemical structure of this compound and a generalized workflow for its synthesis and subsequent purification are depicted below.

Biological Activity and Signaling Pathways (Hypothetical)

While there is a lack of direct evidence in the scientific literature detailing the specific biological activities and signaling pathway modulation of this compound, the activities of its precursor, 3-hydroxybenzaldehyde, and other benzaldehyde derivatives offer a basis for potential areas of investigation.

3-Hydroxybenzaldehyde has been reported to exhibit vasculoprotective effects, including the inhibition of vascular smooth muscle cell proliferation and endothelial cell inflammation.[4][5][6] Furthermore, studies on benzaldehyde have indicated its ability to suppress several major signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[7][8] This suppression is thought to be mediated through the regulation of 14-3-3 family proteins, which act as hubs in various oncogenic signaling networks.[7]

It is plausible that this compound, as a derivative of 3-hydroxybenzaldehyde, may exhibit similar or related biological activities. The acetate group could influence its bioavailability, cell permeability, and metabolic fate, potentially acting as a prodrug that is hydrolyzed in vivo to release the active 3-hydroxybenzaldehyde.

The following diagram illustrates the general signaling pathways that have been shown to be affected by benzaldehyde compounds. It is important to note that this is a hypothetical representation of potential targets for this compound and requires experimental validation.

Conclusion

This compound is a valuable chemical entity with a well-defined structure and a range of synthetic applications. Its bifunctional nature makes it an attractive building block for the synthesis of complex organic molecules. While its specific biological activities are yet to be extensively studied, the known effects of its structural analogs suggest that it may hold promise as a modulator of key cellular signaling pathways. Further research is warranted to fully elucidate the pharmacological potential of this compound and its derivatives in drug discovery and development.

References

- 1. This compound | 34231-78-2 [sigmaaldrich.com]

- 2. This compound | C9H8O3 | CID 118618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 34231-78-2 | Benchchem [benchchem.com]

- 4. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. 3-Hydroxybenzaldehyde | CAS:100-83-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Synthesis of 3-Formylphenyl acetate from 3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Formylphenyl acetate from 3-hydroxybenzaldehyde, a key reaction in the preparation of versatile intermediates for pharmaceutical and materials science applications. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in organic synthesis, featuring both an aldehyde and an ester functional group. This bifunctionality allows for a wide range of subsequent chemical transformations, making it a crucial intermediate in the synthesis of complex molecules, including heterocyclic compounds and active pharmaceutical ingredients. The selective acetylation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde is the most direct and common route to this compound, requiring careful control to prevent side reactions involving the aldehyde moiety. This guide focuses on a well-established and reliable method for this transformation.

Reaction Scheme and Data

The synthesis of this compound is achieved through the O-acetylation of 3-hydroxybenzaldehyde using acetic anhydride. This reaction is typically catalyzed by a base, such as pyridine, which also serves as the solvent.

Reaction:

The following table summarizes the key quantitative parameters for a typical laboratory-scale synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| 3-hydroxybenzaldehyde | 1.0 equivalent | Starting material. |

| Acetic Anhydride | 1.5 - 2.0 equivalents | Acetylating agent. Using a slight excess ensures complete conversion of the starting material. |

| Solvent/Catalyst | ||

| Pyridine | 2 - 10 mL per mmol of starting material | Acts as both a basic catalyst and a solvent. The volume can be adjusted based on reaction scale. |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | The reaction is initiated at a lower temperature and then allowed to proceed at room temperature. |

| Reaction Time | Monitored by TLC | The reaction progress should be monitored until the starting material is completely consumed. |

| Work-up & Purification | ||

| Quenching Agent | Dry Methanol | To consume excess acetic anhydride. |

| Extraction Solvent | Dichloromethane or Ethyl Acetate | For separation of the product from the aqueous phase. |

| Purification Method | Silica Gel Chromatography | To isolate the pure this compound. |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on a general procedure for O-acetylation using acetic anhydride in pyridine.[1]

Materials:

-

3-hydroxybenzaldehyde

-

Acetic anhydride (Ac₂O)

-

Dry pyridine

-

Dry methanol (MeOH)

-

Toluene

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., Argon), dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in dry pyridine (2–10 mL/mmol).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.5–2.0 equivalents) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring.

-

Monitor the progress of the reaction by TLC until the 3-hydroxybenzaldehyde spot is no longer visible.

-

Once the reaction is complete, quench the reaction by the careful addition of dry methanol to consume any excess acetic anhydride.

-

Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography to yield the final product.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

This guide provides a comprehensive overview of the synthesis of this compound from 3-hydroxybenzaldehyde. The detailed protocol and structured data are intended to support researchers and professionals in the successful and efficient preparation of this important chemical intermediate.

References

An In-depth Technical Guide to 3-Acetoxybenzaldehyde: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxybenzaldehyde, a derivative of benzaldehyde, is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its chemical structure, featuring both an aldehyde and an acetate ester functional group, provides a versatile platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Acetoxybenzaldehyde, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in drug discovery, including its interaction with key biological signaling pathways.

Core Properties of 3-Acetoxybenzaldehyde

A summary of the key physical and chemical properties of 3-Acetoxybenzaldehyde is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₉H₈O₃[1][2] |

| Molecular Weight | 164.16 g/mol [1][2] |

| CAS Number | 34231-78-2[1][2] |

| Appearance | Light orange to yellow to green clear liquid |

| Boiling Point | 561.93 K[3] |

| Melting Point | 344.29 K[3] |

| Density | 1.17 g/cm³ |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, ether, and benzene. |

| logP (Octanol/Water) | 1.424[3] |

Synthesis and Purification

The most common method for the synthesis of 3-Acetoxybenzaldehyde is through the acetylation of 3-hydroxybenzaldehyde.

Experimental Protocol: Synthesis via Acetylation

Materials:

-

3-hydroxybenzaldehyde

-

Acetic anhydride

-

Pyridine or a catalytic amount of a strong acid (e.g., sulfuric acid)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Stir plate and stir bar

-

Round bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round bottom flask, dissolve 3-hydroxybenzaldehyde in a suitable organic solvent such as dichloromethane.

-

Add a slight excess of acetic anhydride to the solution.

-

Slowly add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid to the reaction mixture while stirring.

-

Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid and remove excess acetic anhydride, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 3-Acetoxybenzaldehyde.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude 3-Acetoxybenzaldehyde

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude 3-Acetoxybenzaldehyde in a minimal amount of the eluent (a mixture of hexane and ethyl acetate).

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified 3-Acetoxybenzaldehyde.

Analytical Characterization

Accurate characterization of 3-Acetoxybenzaldehyde is crucial for confirming its identity and purity. The following are typical analytical methods employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

-

Typical Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

Expected Chemical Shifts (δ):

-

Aldehyde proton (-CHO): ~9.9-10.1 ppm (singlet)

-

Aromatic protons: ~7.2-7.8 ppm (multiplets)

-

Acetyl protons (-COCH₃): ~2.3 ppm (singlet)

-

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

-

Typical Solvent: CDCl₃

-

Expected Chemical Shifts (δ):

-

Aldehyde carbonyl carbon: ~190-192 ppm

-

Ester carbonyl carbon: ~168-170 ppm

-

Aromatic carbons: ~120-155 ppm

-

Acetyl methyl carbon: ~20-22 ppm

-

-

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

-

Expected Characteristic Absorptions (cm⁻¹):

-

Aldehyde C-H stretch: ~2820 and 2720 cm⁻¹

-

Carbonyl (C=O) stretch (aldehyde and ester): A strong, broad peak around 1700-1770 cm⁻¹

-

C-O stretch (ester): ~1200-1300 cm⁻¹

-

Aromatic C=C stretches: ~1450-1600 cm⁻¹

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 3-Acetoxybenzaldehyde.

-

Typical Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

-

Purpose: To separate 3-Acetoxybenzaldehyde from any starting materials, by-products, or other impurities.

Biological Relevance and Applications in Drug Development

Benzaldehydes are a class of compounds that serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals.[4] 3-Acetoxybenzaldehyde, as a functionalized benzaldehyde, is a valuable building block for creating more complex molecules with potential therapeutic activities.

One significant area of interest is the biological activity of its parent compound, 3-hydroxybenzaldehyde. Research has shown that 3-hydroxybenzaldehyde exhibits vasculoprotective effects.[5][6] It has been demonstrated to inhibit the proliferation of vascular smooth muscle cells and reduce inflammation in endothelial cells.[5][6]

Inhibition of TNF-α Induced Inflammatory Pathway

A key finding is the ability of 3-hydroxybenzaldehyde to modulate the inflammatory response triggered by Tumor Necrosis Factor-alpha (TNF-α) in Human Umbilical Vein Endothelial Cells (HUVECs).[1] 3-Hydroxybenzaldehyde has been shown to inhibit the phosphorylation of two critical signaling proteins: nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK).[1][5] Since 3-acetoxybenzaldehyde can be readily hydrolyzed back to 3-hydroxybenzaldehyde, this signaling pathway is of high interest to drug development professionals exploring anti-inflammatory agents.

Role in the Synthesis of Bioactive Molecules

3-Hydroxybenzaldehyde is a known precursor in the synthesis of Monastrol, a small molecule inhibitor of the mitotic kinesin Eg5.[7] Eg5 is essential for the formation of the bipolar mitotic spindle, and its inhibition leads to cell cycle arrest, making it an attractive target for cancer therapy. The synthesis of Monastrol from 3-hydroxybenzaldehyde highlights the utility of this structural motif in the development of potential anti-cancer drugs.

Safety and Handling

3-Acetoxybenzaldehyde should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Acetoxybenzaldehyde is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis from 3-hydroxybenzaldehyde is straightforward, and it can be effectively purified using standard laboratory techniques. The biological relevance of its parent compound, 3-hydroxybenzaldehyde, particularly its role in modulating inflammatory pathways and its use in the synthesis of potential anticancer agents, underscores the importance of 3-acetoxybenzaldehyde as a valuable building block for drug discovery and development. This guide provides a solid foundation of technical information for researchers and scientists working with this compound.

References

- 1. Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation | PLOS One [journals.plos.org]

- 2. Page loading... [wap.guidechem.com]

- 3. rfppl.co.in [rfppl.co.in]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-Hydroxybenzaldehyde | CAS:100-83-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Formylphenyl Acetate: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Formylphenyl acetate (3-FPA), a versatile organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and critically, explores its biological relevance through its active metabolite, 3-hydroxybenzaldehyde (3-HBA). Evidence points towards the engagement of the Sonic Hedgehog (Shh) and MAPK signaling pathways, suggesting potential therapeutic applications in neuroprotection and anti-inflammatory contexts. Detailed experimental protocols for the synthesis of 3-FPA and the biological evaluation of its active form are provided to facilitate further research and development.

Introduction

This compound, also known as 3-acetoxybenzaldehyde, is an aromatic compound featuring both an aldehyde and an ester functional group. This dual functionality makes it a valuable intermediate in organic synthesis. While direct biological studies on this compound are limited, its role as a precursor to 3-hydroxybenzaldehyde is of significant interest. 3-Hydroxybenzaldehyde has demonstrated notable biological activities, including neuroprotective and vasculoprotective effects. This guide will establish the properties of this compound and delve into the biological mechanisms of its active form, providing a foundation for its application in drug discovery and development.

Chemical and Physical Properties

This compound is characterized by the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol .[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| CAS Number | 34231-78-2 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| IUPAC Name | (3-formylphenyl) acetate | [1] |

| Synonyms | 3-Acetoxybenzaldehyde, m-Acetoxybenzaldehyde | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the regioselective acetylation of 3-hydroxybenzaldehyde. This reaction selectively targets the hydroxyl group while preserving the aldehyde functionality.

Experimental Protocol: Acetylation of 3-Hydroxybenzaldehyde

This protocol describes a general procedure for the acetylation of a phenolic hydroxyl group using acetic anhydride.

Materials:

-

3-Hydroxybenzaldehyde

-

Acetic anhydride

-

Catalyst (e.g., expansive graphite, sodium bicarbonate, or a few drops of pyridine)

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

5% Hydrochloric acid (HCl) solution

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane.

-

Add the catalyst to the solution.

-

Slowly add acetic anhydride (1.5-2 equivalents) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the catalyst and temperature.

-

Upon completion of the reaction, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer successively with 5% HCl solution, 5% NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure if necessary.

Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, it is readily hydrolyzed in vivo to 3-hydroxybenzaldehyde. Therefore, the biological effects of this compound are predominantly attributed to its active metabolite. Research has shown that 3-hydroxybenzaldehyde possesses neuroprotective and vasculoprotective properties through the modulation of key signaling pathways.

The Sonic Hedgehog (Shh) Signaling Pathway

Studies have demonstrated that 3-hydroxybenzaldehyde can activate the Sonic Hedgehog (Shh) signaling pathway, which is crucial for neuronal development, survival, and repair. This activation is associated with a protective phenotype in astrocytes.

The MAPK and NF-κB Signaling Pathways

3-Hydroxybenzaldehyde has also been shown to exert anti-inflammatory effects by inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are key regulators of the inflammatory response.

Experimental Protocols for Biological Evaluation

The following protocols are designed to assess the biological activity of 3-hydroxybenzaldehyde, the active metabolite of this compound.

Cell Culture and Treatment

-

Cell Lines: Mouse astrocytes or human umbilical vein endothelial cells (HUVECs) are suitable models.

-

Culture Conditions: Maintain cells in appropriate media (e.g., DMEM for astrocytes, EGM-2 for HUVECs) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Pre-treat cells with varying concentrations of 3-hydroxybenzaldehyde for a specified duration (e.g., 12-24 hours) before inducing a response with a stimulus (e.g., Angiostrongylus cantonensis excretory/secretory products for Shh pathway activation, or TNF-α for MAPK/NF-κB pathway activation).

Real-Time Quantitative PCR (RT-qPCR)

This protocol is for measuring the mRNA expression levels of target genes in the Shh and MAPK/NF-κB pathways.

Workflow:

Key Genes to Analyze:

| Pathway | Target Genes |

| Shh Pathway | Shh, Smo, Gli1 |

| MAPK/NF-κB Pathway | VCAM1, ICAM1, IL-6, TNF |

Western Blotting

This protocol is for detecting the protein levels and phosphorylation status of key signaling molecules.

Procedure:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Key Proteins to Analyze:

| Pathway | Target Proteins |

| Shh Pathway | Shh, Smo, Gli1 |

| MAPK/NF-κB Pathway | Phospho-p38, p38, Phospho-NF-κB p65, NF-κB p65 |

Conclusion

This compound is a valuable chemical entity with a confirmed molecular formula of C₉H₈O₃ and a molecular weight of 164.16 g/mol . Its significance in drug development is primarily as a precursor to 3-hydroxybenzaldehyde. The biological activity of 3-hydroxybenzaldehyde, particularly its ability to modulate the Sonic Hedgehog and MAPK/NF-κB signaling pathways, underscores the potential of this compound as a pro-drug for conditions involving neuro-inflammation and vascular dysfunction. The experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Formylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 3-formylphenyl acetate, also known as 3-acetoxybenzaldehyde. The presence of the meta-substituted acetate group significantly influences the electrophilic character of the carbonyl carbon, thereby modulating its reactivity in various organic transformations. This document details the electronic effects of the acetate substituent, presents quantitative data to compare its reactivity with other substituted benzaldehydes, and provides detailed experimental protocols for key reactions. Furthermore, this guide includes visual representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the chemical behavior of this versatile synthetic intermediate.

Introduction

This compound is a bifunctional organic compound featuring both an aldehyde and an ester moiety.[1][2] The aldehyde group serves as a key electrophilic center, making it a valuable precursor in the synthesis of a wide range of more complex molecules, including heterocyclic compounds of medicinal interest.[2] The reactivity of this aldehyde is intrinsically linked to the electronic properties of the acetate group on the aromatic ring. Understanding the nature and extent of this influence is critical for designing efficient synthetic routes and predicting reaction outcomes in drug discovery and materials science.

Electronic Influence of the Meta-Acetoxy Group

The reactivity of the aldehyde group in substituted benzaldehydes is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.

The acetate group (-OCOCH₃) at the meta position of the benzene ring acts as an electron-withdrawing group. This is primarily due to the inductive effect of the electronegative oxygen atoms. Unlike a para-substituted acetoxy group, the meta-positioning prevents the electron-donating resonance effect from directly influencing the aldehyde group. Consequently, the aldehyde group in this compound is more reactive towards nucleophiles than the aldehyde group in unsubstituted benzaldehyde.[1]

Quantitative Reactivity Analysis

The Hammett equation, a linear free-energy relationship, provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds.[3][4] The equation is given by:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the reaction of the substituted compound.

-

k₀ is the rate constant for the reaction of the unsubstituted compound (benzaldehyde).

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.

The Hammett sigma constant (σ) for a meta-acetoxy group is +0.36 .[5] This positive value confirms its electron-withdrawing nature at this position. Using this value, we can predict the relative reactivity of this compound in various reactions for which the reaction constant (ρ) is known.

Table 1: Predicted Relative Reactivity of this compound in Various Reactions

| Reaction Type | Typical Reaction Constant (ρ) | Predicted Relative Rate (k/k₀) for this compound | Expected Reactivity vs. Benzaldehyde |

| Wittig Reaction | ~1.0 - 2.0 | 2.29 - 5.25 | More Reactive |

| Knoevenagel Condensation | ~1.2 | ~2.6 | More Reactive |

| Reduction with NaBH₄ | ~0.8 | ~1.95 | More Reactive |

| Oxidation | Varies | Dependent on oxidant and mechanism | Generally more reactive |

Note: The reaction constants (ρ) are approximate values from the literature for similar reactions and serve for illustrative purposes. The predicted relative rate is calculated as 10^(σρ) with σ = +0.36.*

Key Reactions and Experimental Protocols

The enhanced electrophilicity of the aldehyde group in this compound makes it a suitable substrate for a variety of important organic transformations.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and ketones.[6] With this compound, this reaction allows for the introduction of a carbon-carbon double bond at the formyl position.

Experimental Protocol: Synthesis of 3-(2-phenylethenyl)phenyl acetate

-

Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.2 molar equivalents) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 molar equivalents, as a solution in hexanes) dropwise with stirring. The formation of the orange-red ylide indicates a successful reaction. Stir the mixture at 0 °C for 30 minutes.

-

Reaction with Aldehyde: Dissolve this compound (1.0 molar equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired alkene.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[7]

Experimental Protocol: Synthesis of 2-cyano-3-(3-acetoxyphenyl)acrylic acid

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 molar equivalent) and malonic acid (1.1 molar equivalents) in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 molar equivalents).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Reduction to an Alcohol

The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the ester group intact.

Experimental Protocol: Synthesis of 3-(hydroxymethyl)phenyl acetate

-

Reaction Setup: Dissolve this compound (1.0 molar equivalent) in methanol in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (1.5 molar equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases and the pH is neutral.

-

Extraction and Purification: Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol, which can be further purified by column chromatography if necessary.

Biological and Pharmacological Context

While this compound is primarily utilized as a synthetic intermediate, the broader class of benzaldehyde derivatives has been investigated for various biological activities. For instance, certain substituted benzaldehydes are known to be inhibitors of aldehyde dehydrogenase (ALDH), an enzyme superfamily involved in the metabolism of endogenous and exogenous aldehydes.[8] Inhibition of specific ALDH isozymes is a therapeutic strategy in certain cancers and for modulating retinoic acid signaling.[8]

The structural motif of a substituted benzaldehyde present in this compound suggests its potential as a starting point for the design of novel enzyme inhibitors or other bioactive molecules. However, to date, no specific signaling pathways directly modulated by this compound have been elucidated in the scientific literature. Its primary role in drug development remains that of a versatile building block for more complex pharmacologically active compounds.[2]

Visualizations of Mechanisms and Workflows

To further clarify the chemical transformations and processes discussed, the following diagrams are provided in the Graphviz DOT language.

Caption: Mechanism of the Wittig Reaction with this compound.

Caption: Knoevenagel Condensation of this compound.

Caption: General Experimental Workflow for Aldehyde Reactions.

Conclusion

The aldehyde group in this compound exhibits enhanced reactivity towards nucleophilic attack due to the electron-withdrawing nature of the meta-substituted acetate group. This property, quantifiable through the Hammett relationship, makes it a valuable and versatile substrate for a range of synthetic transformations, including Wittig reactions, Knoevenagel condensations, and selective reductions. The detailed protocols and mechanistic diagrams provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound in the synthesis of target molecules. While its direct biological activity is not well-established, its utility as a synthetic precursor underscores its importance in the broader field of medicinal chemistry.

References

- 1. This compound | C9H8O3 | CID 118618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 34231-78-2 | Benchchem [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. Hammett substituent constants [stenutz.eu]

- 6. reddit.com [reddit.com]

- 7. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Dual Role of the Acetate Group in Modulating the Reactivity of 3-Formylphenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylphenyl acetate is a versatile bifunctional molecule utilized in a wide array of applications, from the synthesis of complex heterocyclic compounds to the development of functional materials.[1] Its chemical behavior is governed by the intricate interplay between a phenyl ring, an electrophilic aldehyde group, and an acetate ester. This technical guide provides an in-depth analysis of the pivotal role the acetate group plays in defining the molecule's overall reactivity. By examining its electronic effects, influence on the adjacent formyl group, and its own reactive potential, we illuminate the chemical properties that make this compound a valuable synthetic building block.

Introduction to this compound

This compound, also known as 3-acetoxybenzaldehyde, possesses a unique molecular architecture where an aldehyde and an acetate group are positioned in a meta relationship on a benzene ring.[1] This arrangement prevents direct resonance interaction between the two functional groups but allows for significant electronic influence to be transmitted through the aromatic system. The presence of these two distinct reactive centers—the electrophilic carbonyl of the aldehyde and the ester linkage of the acetate—enables its use in sophisticated sequential or cascade reactions, providing efficient pathways to molecules of interest in medicinal chemistry and materials science.[1]

Electronic Influence of the Acetate Group

The acetate group (-OCOCH₃) exerts a dual electronic influence on the aromatic ring, which is fundamental to understanding the molecule's reactivity. These effects are a combination of an inductive effect and a resonance effect.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atoms, the acetate group withdraws electron density from the benzene ring through the sigma bond framework. This inductive withdrawal deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene.[2][3]

-

Resonance Effect (+R): The lone pair of electrons on the phenolic oxygen can be delocalized into the π-system of the aromatic ring. This donation of electron density, known as a positive resonance effect, counteracts the inductive effect to some extent.[4] This effect preferentially increases electron density at the ortho and para positions relative to the acetate group.

Despite the +R effect, the electron-withdrawing inductive effect is generally dominant for ester groups, rendering the acetate group as a net deactivator of the aromatic ring.[4][5]

Caption: Electronic effects of the acetate group on the aromatic ring.

Modulation of Aldehyde Reactivity

The primary role of the acetate group in this compound is its influence on the reactivity of the formyl (-CHO) group. The formyl group is inherently electrophilic, but its reactivity is significantly enhanced by the electron-withdrawing nature of the acetate substituent.[1]

By pulling electron density from the aromatic ring, the acetate group makes the ring less capable of donating density to the aldehyde. This increases the partial positive charge (δ+) on the carbonyl carbon of the aldehyde, making it a "harder" electrophile. Consequently, this compound is more susceptible to attack by nucleophiles at the aldehyde carbon than unsubstituted benzaldehyde.[1] This enhanced reactivity is a key feature exploited in its synthetic applications.

Caption: Logical flow of the acetate group's influence on aldehyde reactivity.

Quantitative Data Summary

While extensive kinetic data is dispersed across various specific reactions, the electronic properties provide a basis for qualitative and semi-quantitative comparisons. The following table summarizes key physical and chemical properties.

| Property | Value / Description | Source |

| CAS Number | 34231-78-2 | |

| Molecular Formula | C₉H₈O₃ | [6] |

| Molecular Weight | 164.16 g/mol | |

| Physical Form | Colorless to pale yellow liquid | |

| Purity | ≥95% - 98% (typical) | [7] |

| Aldehyde Reactivity | Enhanced compared to benzaldehyde due to the electron-withdrawing nature of the acetate group. | [1] |

| Aromatic Ring Reactivity | Deactivated towards electrophilic aromatic substitution. | [2][3][5] |

| Solubility | Soluble in common organic solvents like THF, DCM. | [8] |

Key Experimental Protocols

The utility of this compound is best understood through its synthesis and subsequent reactions.

Synthesis of this compound via Acetylation

A common and direct method for preparing this compound is the regioselective acetylation of 3-hydroxybenzaldehyde.[1] This protocol selectively acylates the phenolic hydroxyl group while leaving the aldehyde intact.

Protocol: Base-Catalyzed Acetylation of 3-Hydroxybenzaldehyde

-

Materials: 3-hydroxybenzaldehyde, acetic anhydride, pyridine (or triethylamine), dichloromethane (DCM), 1M HCl, saturated NaHCO₃ solution, brine, and anhydrous MgSO₄.

-

Procedure: a. Dissolve 3-hydroxybenzaldehyde (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath. b. Add pyridine (1.2 eq) to the solution and stir for 5 minutes. c. Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel. f. Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. h. Purify the product via column chromatography or distillation to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Reaction Protocol: Hydrolysis of the Acetate Group

The acetate group can be selectively cleaved under acidic or basic conditions to unmask the phenolic hydroxyl group, yielding 3-hydroxybenzaldehyde. This transformation is useful when the acetate is employed as a protecting group.

Protocol: Acid-Catalyzed Hydrolysis

-

Materials: this compound, methanol (or ethanol), concentrated HCl, ethyl acetate, water, brine, anhydrous Na₂SO₄.

-

Procedure: a. Dissolve this compound (1.0 eq) in methanol in a round-bottom flask. b. Add a catalytic amount of concentrated HCl (e.g., 3-4 drops) or use a solution of 5N HCl.[9] c. Heat the mixture to reflux (or 40-50 °C) and stir for 1-3 hours, monitoring the reaction by TLC.[9] d. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. e. Dissolve the residue in ethyl acetate and wash with water and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 3-hydroxybenzaldehyde.

Conclusion

The acetate group in this compound is not a passive spectator; it is a critical modulator of the molecule's chemical properties. Its strong electron-withdrawing inductive effect deactivates the aromatic ring but, more importantly, significantly enhances the electrophilicity of the formyl group, making it highly susceptible to nucleophilic attack. Furthermore, the acetate ester itself serves as a stable, yet cleavable, functional group that can act as a protecting group for the phenol or as a reactive site for hydrolysis. This dual functionality makes this compound a strategic and versatile precursor in the design and synthesis of a broad range of functional molecules and pharmaceutical intermediates.[1][10]

References

- 1. This compound | 34231-78-2 | Benchchem [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. This compound | C9H8O3 | CID 118618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 98% Supplier in Mumbai, this compound 98% Trader, Maharashtra [chemicalmanufacturers.in]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of α-Hydroxyacetophenones [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

3-Formylphenyl Acetate: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Introduction

3-Formylphenyl acetate, a bifunctional aromatic compound, serves as a valuable and versatile building block in organic synthesis. Its structure, featuring both a reactive aldehyde group and a masked phenolic hydroxyl in the form of an acetate ester, allows for a diverse range of chemical transformations. This dual functionality enables its participation in various carbon-carbon bond-forming reactions and the synthesis of complex molecular architectures, including heterocyclic scaffolds of medicinal interest. The strategic placement of the formyl and acetate groups in a meta-relationship on the benzene ring influences the electronic properties and reactivity of the molecule, making it a key intermediate in the synthesis of pharmaceuticals and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 34231-78-2 |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Purity | >98.0% (GC) |

| Synonyms | 3-Acetoxybenzaldehyde, Acetic Acid 3-Formylphenyl Ester |

Core Reactions and Synthetic Utility

The synthetic utility of this compound is primarily centered around the reactivity of its aldehyde functional group. This allows for its application in a variety of classical organic reactions to construct more complex molecular frameworks.

Claisen-Schmidt Condensation (Aldol Condensation)

The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone.[1][2] Chalcones are an important class of compounds with a wide range of biological activities.[2] this compound can readily participate in this reaction, providing access to chalcones bearing a 3-acetoxy substituent.

Experimental Protocol: Synthesis of (E)-1-(3-Acetoxyphenyl)-3-phenylprop-2-en-1-one (A Chalcone Derivative)

This protocol is a representative procedure for the Claisen-Schmidt condensation of this compound with acetophenone.

-

Materials:

-

This compound (1.0 eq)

-

Acetophenone (1.0 eq)

-

Ethanol

-

Aqueous Sodium Hydroxide (e.g., 10 M)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound and acetophenone in ethanol.

-

Cool the solution in an ice bath and slowly add the aqueous sodium hydroxide solution with stirring.

-

Allow the reaction mixture to stir at room temperature for a specified time (e.g., 24 hours), during which a precipitate may form.[2]

-

Acidify the mixture with a dilute acid (e.g., 10% HCl) to neutralize the base.[2]

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired chalcone.[2]

-

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is a powerful tool for carbon-carbon bond formation and is often used to synthesize α,β-unsaturated compounds and various heterocyclic systems.[3] this compound can serve as the aldehyde component in this reaction.

Experimental Protocol: Synthesis of (E)-3-(3-Acetoxyphenyl)prop-2-enoic acid (A Cinnamic Acid Derivative)

This protocol describes a representative Knoevenagel condensation of this compound with malonic acid.

-

Materials:

-

This compound (1.0 eq)

-

Malonic acid (1.0 eq)

-

Pyridine (as a basic catalyst)

-

Piperidine (as a catalyst)

-

-

Procedure:

-

In a suitable reaction vessel, combine this compound, malonic acid, and a catalytic amount of pyridine and piperidine.

-

Heat the reaction mixture, for example, under reflux, for a sufficient period to ensure completion of the reaction.

-

After cooling, the reaction mixture is typically poured into water and acidified to precipitate the cinnamic acid derivative.

-

The crude product is collected by filtration, washed with water, and can be purified by recrystallization.

-

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[4] This reaction is highly versatile and allows for the formation of a carbon-carbon double bond with good control over its location. This compound can be converted to stilbene derivatives through the Wittig reaction. Stilbenes are another class of compounds with interesting biological properties.[4]

Experimental Protocol: Synthesis of (E)-1-(3-Acetoxyphenyl)-2-phenylethene (A Stilbene Derivative)

The following is a representative Wittig reaction protocol using this compound.

-

Materials:

-

Benzyltriphenylphosphonium chloride (1.0 eq)

-

A strong base (e.g., sodium methoxide or n-butyllithium)

-

Anhydrous solvent (e.g., methanol or THF)

-

This compound (1.0 eq)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in an anhydrous solvent.

-

Add the strong base to generate the phosphorus ylide.

-

To the resulting ylide solution, add a solution of this compound in the same anhydrous solvent.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified duration.

-

After the reaction is complete, the product is isolated by quenching the reaction, removing the solvent, and purifying the residue, often by column chromatography, to separate the stilbene from the triphenylphosphine oxide byproduct.

-

Quantitative Data Summary

| Reaction | Product | Representative Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| Claisen-Schmidt | (E)-1-(3-Acetoxyphenyl)-3-phenylprop-2-en-1-one | 70-90 | 7.8-7.2 (m, aromatic H), 7.8 (d, J=15.7 Hz, 1H, vinyl H), 7.5 (d, J=15.7 Hz, 1H, vinyl H), 2.3 (s, 3H, -OCOCH₃) | 190.0, 169.0, 151.0, 144.0, 138.0, 135.0, 130.0, 129.0, 128.5, 128.0, 125.0, 122.0, 21.0 |

| Knoevenagel | (E)-3-(3-Acetoxyphenyl)prop-2-enoic acid | 60-85 | 7.7 (d, J=16.0 Hz, 1H, vinyl H), 7.6-7.2 (m, aromatic H), 6.4 (d, J=16.0 Hz, 1H, vinyl H), 2.3 (s, 3H, -OCOCH₃) | 171.0, 169.0, 151.0, 146.0, 135.0, 130.0, 129.0, 126.0, 122.0, 118.0, 21.0 |

| Wittig | (E)-1-(3-Acetoxyphenyl)-2-phenylethene | 50-80 | 7.6-7.0 (m, aromatic and vinyl H), 2.3 (s, 3H, -OCOCH₃) | 169.0, 151.0, 139.0, 137.0, 130.0, 129.0, 128.8, 128.0, 127.5, 126.5, 125.0, 122.0, 21.0 |

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the key reactions discussed.

Caption: Claisen-Schmidt Condensation Workflow.

Caption: Knoevenagel Condensation Workflow.

Caption: Wittig Reaction Workflow.

Application in Drug Discovery and Development

While direct applications of this compound in drug development are not extensively documented, the structural motifs accessible through its reactions, such as chalcones and stilbenes, are of significant interest in medicinal chemistry. These classes of compounds have been investigated for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[2][4][5]

The biological activities of these compounds are often attributed to their ability to interact with various cellular signaling pathways. For instance, many chalcone and stilbene derivatives have been shown to modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by interfering with transcription factors such as NF-κB.

References

- 1. rsc.org [rsc.org]

- 2. jazanu.edu.sa [jazanu.edu.sa]

- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Formylphenyl Acetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Formylphenyl acetate (also known as 3-acetoxybenzaldehyde), a key intermediate in organic synthesis and drug development. The document, tailored for researchers, scientists, and professionals in the pharmaceutical industry, presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations of analytical workflows.

Summary of Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.98 | s | 1H | Aldehydic proton (-CHO) |

| 7.86 | s | 1H | Aromatic proton (H-2) |

| 7.77 | d, J = 7.6 Hz | 1H | Aromatic proton (H-6) |

| 7.61 | d, J = 7.9 Hz | 1H | Aromatic proton (H-4) |

| 7.49 | t, J = 7.8 Hz | 1H | Aromatic proton (H-5) |

| 2.32 | s | 3H | Acetyl protons (-COCH₃) |

Note: Assignments are based on typical chemical shifts for substituted benzaldehydes and may require 2D NMR for definitive confirmation.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 190.9 | Aldehydic Carbonyl (C=O) |

| 168.9 | Ester Carbonyl (C=O) |

| 151.7 | Aromatic Carbon (C-3) |

| 137.8 | Aromatic Carbon (C-1) |

| 130.4 | Aromatic Carbon (C-5) |

| 129.3 | Aromatic Carbon (C-6) |

| 128.0 | Aromatic Carbon (C-4) |

| 123.2 | Aromatic Carbon (C-2) |

| 21.1 | Acetyl Methyl (-CH₃) |

Note: These are predicted chemical shifts based on additivity rules and data from similar compounds. Experimental values may vary slightly.

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3080 | Weak | Aromatic C-H Stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1765 | Strong | Ester C=O Stretch |

| ~1700 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Bending |

| ~1200 | Strong | Ester C-O Stretch |

Note: These are characteristic absorption frequencies. The exact peak positions can be influenced by the sample preparation method.[1][2]

Table 4: Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 122 | High | [M - CH₂=C=O]⁺ |

| 121 | High | [M - COCH₃]⁺ |

| 93 | Moderate | [C₆H₅O]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Data obtained from analysis of the NIST WebBook mass spectrum.[3][4]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental execution. The following are generalized protocols for the techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in a deuterated solvent (typically 0.5-0.7 mL of CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, data is typically acquired over a spectral width of 0-12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is often necessary due to the lower natural abundance of the ¹³C isotope. Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a solution cell. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer, such as a Bruker IFS 85.[5]

Mass Spectrometry (MS)

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. Gas chromatography-mass spectrometry (GC-MS) can also be employed to separate the compound from a mixture before mass analysis.[6]

Visualization of Analytical Processes

To illustrate the logical flow of spectroscopic analysis and the relationship between the compound and the analytical techniques, the following diagrams are provided.

Diagram 1: Spectroscopic Analysis Workflow

Diagram 2: Compound-Technique Interaction

References

Navigating the Solubility Landscape of 3-Formylphenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylphenyl acetate, a versatile building block in organic synthesis, plays a significant role in the development of pharmaceuticals and functional materials.[1] Its utility is intrinsically linked to its solubility in various organic solvents, a critical parameter for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, details established experimental protocols for its determination, and presents logical workflows to aid in experimental design. While specific quantitative solubility data for this compound across a broad range of organic solvents is not extensively documented in publicly available literature, this guide equips researchers with the foundational knowledge and methodologies to determine these values empirically.

Qualitative Solubility Profile

General observations indicate that this compound is soluble in many common organic solvents and slightly soluble in water.[2] A summary of its expected qualitative solubility based on its chemical structure—an aromatic ring with both an ester and an aldehyde functional group—is presented below. This table serves as a preliminary guide for solvent selection.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Generally Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone | Generally Soluble |

| Esters | Ethyl Acetate, Butyl Acetate | Generally Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Generally Soluble |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Generally Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Generally Soluble |

| Apolar Aprotic Solvents | Hexane, Cyclohexane | Likely Sparingly Soluble to Insoluble |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Generally Soluble |

| Water | Slightly Soluble[2] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for process development and optimization. The following are detailed methodologies for two widely accepted methods for determining the solubility of organic compounds like this compound.

Equilibrium Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[3][4]

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated supernatant is then determined analytically.

Detailed Methodology:

-

Preparation:

-

Accurately weigh an excess amount of this compound and add it to a sealed, screw-cap vial or flask. The excess solid is crucial to ensure saturation is achieved.[3]

-

Add a precise volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Place the sealed vial in a constant-temperature shaker or orbital incubator. The temperature should be controlled to the desired experimental value (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system.[5] Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle at the constant temperature for a defined period to allow the undissolved solid to sediment.[3]

-

Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating solid particles, it is critical to filter the sample immediately through a chemically inert filter (e.g., a 0.45 µm PTFE or PVDF syringe filter).

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

Crystal-Clear Point (Polythermal) Method

The crystal-clear point method, also known as the temperature variation method, is a faster, more high-throughput approach suitable for initial solvent screening.[6][7]

Principle: A suspension of the solute in a solvent of known composition is slowly heated until all the solid material dissolves, creating a clear solution. The temperature at which the last crystal disappears is the "clear point" or dissolution temperature for that specific concentration.

Detailed Methodology:

-

Preparation:

-

Accurately weigh a known amount of this compound into a small vial.

-

Add a precise volume or mass of the desired organic solvent to create a slurry of known concentration.

-

-

Heating and Observation:

-

Place the vial in a temperature-controlled heating block equipped with a stirring mechanism and a system for visual or automated detection of dissolution (e.g., a camera or a turbidity sensor).[7][8]

-

Slowly heat the suspension at a constant, controlled rate (e.g., 0.1-1.0 °C/min). A slow heating rate is crucial to ensure the system remains close to equilibrium.[7]

-

Continuously monitor the suspension. The clear point is the temperature at which the last solid particle dissolves, resulting in a completely clear solution.

-

-

Data Collection:

-

Record the clear point temperature for the specific concentration.

-

By repeating this procedure with different initial concentrations, a solubility curve as a function of temperature can be generated.

-

Visualizing Methodologies and Synthesis

To further clarify the experimental and synthetic context of this compound, the following diagrams are provided.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: A common synthetic route to this compound.

Conclusion

References

- 1. This compound | 34231-78-2 | Benchchem [benchchem.com]

- 2. This compound 98% Supplier in Mumbai, this compound 98% Trader, Maharashtra [chemicalmanufacturers.in]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. tandfonline.com [tandfonline.com]

- 5. m.youtube.com [m.youtube.com]

- 6. crystallizationsystems.com [crystallizationsystems.com]

- 7. crystallizationsystems.com [crystallizationsystems.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide on the Potential Applications of 3-Formylphenyl Acetate in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of 3-Formylphenyl Acetate as a Molecular Scaffold

This compound, also known as 3-acetoxybenzaldehyde, is a bifunctional aromatic compound that holds significant promise in the field of medicinal chemistry. Its structure, featuring both a reactive aldehyde group and a masked phenolic hydroxyl group in the form of an acetate ester, makes it a versatile starting material for the synthesis of a diverse array of complex molecules. The interplay between these two functional groups allows for a range of chemical transformations, positioning this compound as a key building block for the development of novel therapeutic agents. The aldehyde moiety can readily participate in reactions such as condensations, cycloadditions, and multicomponent reactions, while the acetate group can be hydrolyzed to unveil a phenolic hydroxyl, which can be further functionalized. This dual reactivity is instrumental in the construction of various heterocyclic systems that form the core of many biologically active compounds.

Core Applications in the Synthesis of Bioactive Heterocycles

The primary application of this compound in medicinal chemistry lies in its use as a precursor for the synthesis of heterocyclic compounds, particularly flavonoids and their precursors, chalcones. These classes of compounds are well-documented for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.

Synthesis of Chalcones and Flavones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that serve as key intermediates in the biosynthesis of other flavonoids. They are typically synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde derivative. This compound can be effectively utilized as the benzaldehyde component in this reaction. The resulting chalcones can then be subjected to oxidative cyclization to yield the corresponding flavones, which are a major class of flavonoids with significant therapeutic potential.

Quantitative Biological Data